2-((Pyridin-2-ylmethyl)amino)essigsäure

Übersicht

Beschreibung

2-((Pyridin-2-ylmethyl)amino)acetic acid is an organic compound that features a pyridine ring attached to an amino acetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and coordination chemistry. The presence of both the pyridine and amino acid functionalities allows it to participate in a variety of chemical reactions and interactions.

Wissenschaftliche Forschungsanwendungen

2-((Pyridin-2-ylmethyl)amino)acetic acid has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

Industry: It can be used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

Target of Action

The primary target of 2-((Pyridin-2-ylmethyl)amino)acetic acid, also known as PIC, is the 18 kDa translocator protein (TSPO) . TSPO is a protein that is known to be overexpressed during inflammatory conditions .

Mode of Action

PIC works as a vehicle for possible binding of requisite metal and acetamidobenzoxazolone pharmacophore (MBP), which has been used as a specific binding probe for TSPO . The interaction between PIC and TSPO has been evaluated through in silico interaction analysis .

Biochemical Pathways

Given its target, it can be inferred that pic may influence pathways related to inflammation and immune response, as tspo is known to be overexpressed during inflammatory conditions .

Pharmacokinetics

In vivo experiments using an lps-induced lung inflammation mouse model were developed for the administration of a pic-based probe to understand absorption and distribution in several peripheral organs over time .

Result of Action

Given its target, it can be inferred that pic may have effects on cellular processes related to inflammation and immune response .

Action Environment

It is known that in vivo transportation/excretion of pic-based probes has been studied using different spectroscopic techniques .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Pyridin-2-ylmethyl)amino)acetic acid typically involves the reaction of pyridine-2-carboxaldehyde with glycine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: While specific industrial production methods for 2-((Pyridin-2-ylmethyl)amino)acetic acid are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imine or nitrile derivatives.

Reduction: Reduction reactions can convert the imine intermediate back to the amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrile derivatives, while substitution can introduce various functional groups onto the pyridine ring.

Vergleich Mit ähnlichen Verbindungen

2-(Pyridin-2-yl)acetic acid: Lacks the amino group, resulting in different reactivity and binding properties.

2-((Pyridin-2-ylmethyl)amino)ethanol: Contains an ethanol moiety instead of an acetic acid group, affecting its solubility and reactivity.

2-(Pyridin-2-ylmethyl)amine: Lacks the acetic acid group, leading to different chemical and biological properties.

Uniqueness: 2-((Pyridin-2-ylmethyl)amino)acetic acid is unique due to the presence of both the pyridine and amino acetic acid functionalities, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and medicine.

Biologische Aktivität

2-((Pyridin-2-ylmethyl)amino)acetic acid, also known as pyridin-2-ylmethylglycine, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

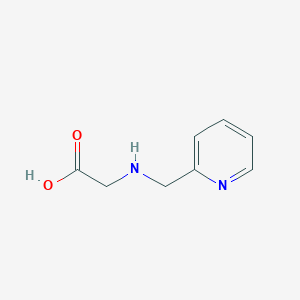

The chemical structure of 2-((Pyridin-2-ylmethyl)amino)acetic acid can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : 2-((Pyridin-2-ylmethyl)amino)acetic acid

This compound features a pyridine ring that is linked to an amino acid moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that 2-((Pyridin-2-ylmethyl)amino)acetic acid exhibits several biological activities, including:

- Enzyme Modulation : The compound has been shown to modulate enzyme activity, suggesting a role in metabolic processes.

- Antitumor Effects : Studies have demonstrated that derivatives of this compound can exert significant antitumor effects in various cancer models. For instance, one study reported a compound with similar structural features reducing the viability of triple-negative breast cancer cells (MDA-MB-231) by 55% after treatment .

- Neurotransmitter Activity : Compounds related to 2-((Pyridin-2-ylmethyl)amino)acetic acid have displayed agonist activity at serotonin receptors (5-HT receptors), indicating potential applications in neuropharmacology .

Antitumor Activity

Table 1 summarizes the antitumor effects observed in various studies involving compounds related to 2-((Pyridin-2-ylmethyl)amino)acetic acid.

| Compound | Cancer Type | IC (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast Cancer) | 10 | Induction of apoptosis |

| Compound B | Pancreatic Cancer | 20 | Inhibition of tumor growth |

| Compound C | Lung Cancer | 15 | Modulation of signaling pathways |

In a notable study, a derivative of this compound was tested in vivo using xenograft models where it significantly reduced tumor growth by 47% over four weeks without adverse effects on body weight or behavior in treated mice .

Neuropharmacological Effects

The compound's interaction with serotonin receptors has been explored, particularly its agonistic effects compared to established drugs like Buspirone. The findings suggest that compounds derived from this structure may offer new avenues for treating anxiety and depression by modulating serotonergic pathways .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of related compounds shows favorable characteristics such as:

- Oral Bioavailability : Approximately 31.8% after administration.

- Clearance Rate : 82.7 mL/h/kg, indicating efficient metabolism and excretion.

Safety studies demonstrated no acute toxicity at high doses (up to 2000 mg/kg), reinforcing the potential for therapeutic use .

Eigenschaften

IUPAC Name |

2-(pyridin-2-ylmethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)6-9-5-7-3-1-2-4-10-7/h1-4,9H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMCWJVDDJDEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435584 | |

| Record name | N-[(Pyridin-2-yl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2444-13-5 | |

| Record name | N-[(Pyridin-2-yl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can the different coordination modes of PMAA with [M(I)(CO)3]+ complexes interconvert?

A2: Yes, the research reveals that the (O,N(amine),N(py)) and (N(tri),N(amine),N(py)) coordination modes are actually interconvertible. [] By altering the pH of the solution, researchers observed a reversible shift between these two modes. This dynamic behavior is particularly interesting as it suggests potential applications where pH changes could be used to modulate the properties and reactivity of these metal complexes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.